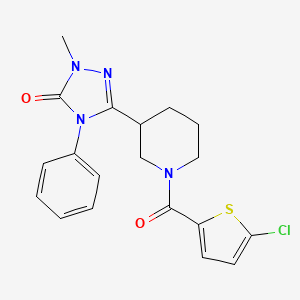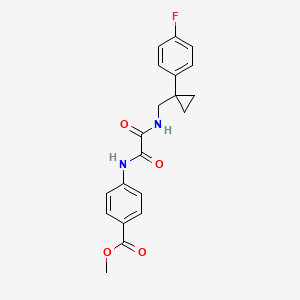
N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally similar sulfonamide derivatives involves the interaction of N-(dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, leading to the formation of sterically hindered isomeric forms. These compounds have been structurally characterized by X-ray single crystal diffraction, demonstrating their complex and precise molecular geometry (Rublova et al., 2017).
Molecular Structure Analysis
The molecular-electronic structure of similar compounds has been investigated, showing that these molecules are organized as molecular crystals. Ab initio quantum-chemical calculations have been performed to study the electronic structure, offering insights into the charge density distribution that correlates with the observed intramolecular hydrogen bonds (Rublova et al., 2017).
Chemical Reactions and Properties
Reactions involving sulfonamide derivatives include substitution reactions in aqueous solutions, which correlate well with the stereo-chemical characteristics of the molecules. Such studies highlight the reactivity of these compounds under specific conditions, indicating a potential for diverse chemical transformations (Rublova et al., 2017).
Physical Properties Analysis
The crystallographic analysis of similar sulfonamides has revealed that the physical properties, including crystal structure and hydrogen bonding patterns, significantly impact the compound's stability and interactions. These properties are critical for understanding the material's behavior in various environments and applications (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability of sulfonamide derivatives, has been extensively studied. These compounds exhibit a range of interactions, such as hydrogen bonding and molecular rearrangements, which are essential for predicting their behavior in chemical reactions and potential applications (Dohmori, 1964).
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
Research on sulfonamide derivatives has shown promise in the development of novel therapeutic agents for Alzheimer's disease. A study detailed the synthesis of a new series of sulfonamides, demonstrating their potential as acetylcholinesterase inhibitors. This class of compounds, including those with structural similarities to N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide, could serve as lead structures for designing more potent inhibitors targeting Alzheimer's disease (Abbasi et al., 2018).
Antifungal and Anti-HIV Activities
Sulfonamides have been investigated for their potential antifungal and anti-HIV properties. A study presented the synthesis of novel chiral and achiral N-substituted benzenesulfonamides, demonstrating their in vitro screening for antifungal and anti-HIV activities (Zareef et al., 2007).
Anticancer Applications
The anticancer activity of N-acylbenzenesulfonamides against various human cancer cell lines has been a focus of research, highlighting the potential of sulfonamide derivatives in cancer therapy. Studies have shown that certain derivatives exhibit growth inhibitory effects on cancer cells, offering insights into the design of new anticancer drugs (Żołnowska et al., 2015).
Antibacterial Properties and Lipoxygenase Inhibition
The synthesis of new sulfonamides bearing a 1,4-benzodioxin ring has been investigated for their antibacterial potential and inhibitory effects on lipoxygenase, indicating their possible use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Propiedades
IUPAC Name |
N-benzyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S2/c1-16-13-17(2)22(30(26,27)24-15-18-7-5-4-6-8-18)14-21(16)25(3)31(28,29)20-11-9-19(23)10-12-20/h4-14,24H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGIXTJQOBYMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
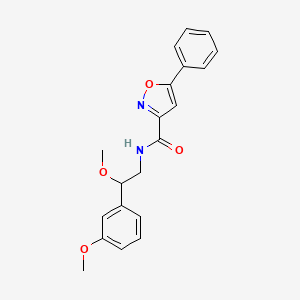
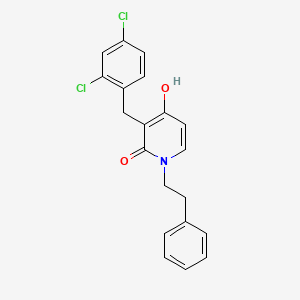
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)
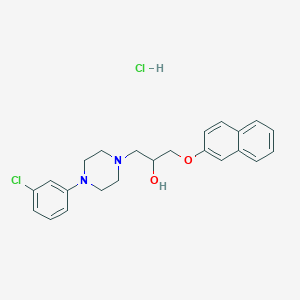

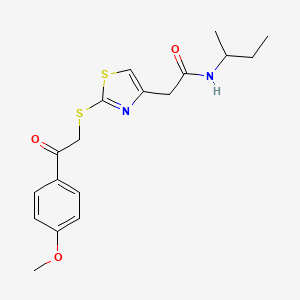
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
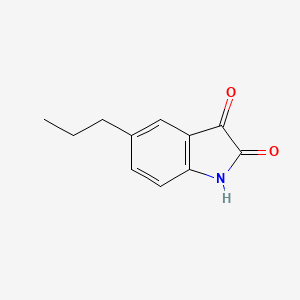
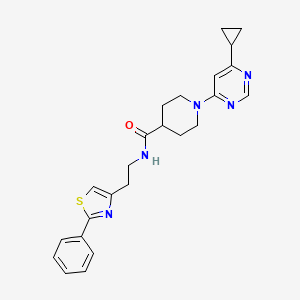
![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)
